

# Potential applications of Ethyl 4,6-dichloro-2-methylnicotinate in research

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## Compound of Interest

Compound Name: Ethyl 4,6-dichloro-2-methylnicotinate

Cat. No.: B1351075

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An In-depth Technical Guide on the Potential Research Applications of **Ethyl 4,6-dichloro-2-methylnicotinate**

## Introduction

**Ethyl 4,6-dichloro-2-methylnicotinate** is a versatile heterocyclic compound that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and an ethyl ester, provides multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly for applications in medicinal chemistry and drug discovery. Researchers and drug development professionals utilize this compound as a foundational scaffold to construct novel therapeutic agents, including kinase inhibitors and other biologically active molecules. The differential reactivity of the two chlorine atoms allows for regioselective functionalization, offering a significant advantage for the controlled, stepwise synthesis of target compounds.

## Chemical Properties and Synthesis

**Ethyl 4,6-dichloro-2-methylnicotinate** is typically a colorless to light yellow liquid or a low-melting solid.<sup>[1]</sup> It is stable under inert, dry conditions and is often stored at refrigerated temperatures (2-8°C) to maintain its integrity.<sup>[1][2][3]</sup>

**Table 1: Physicochemical Properties of Ethyl 4,6-dichloro-2-methylnicotinate**

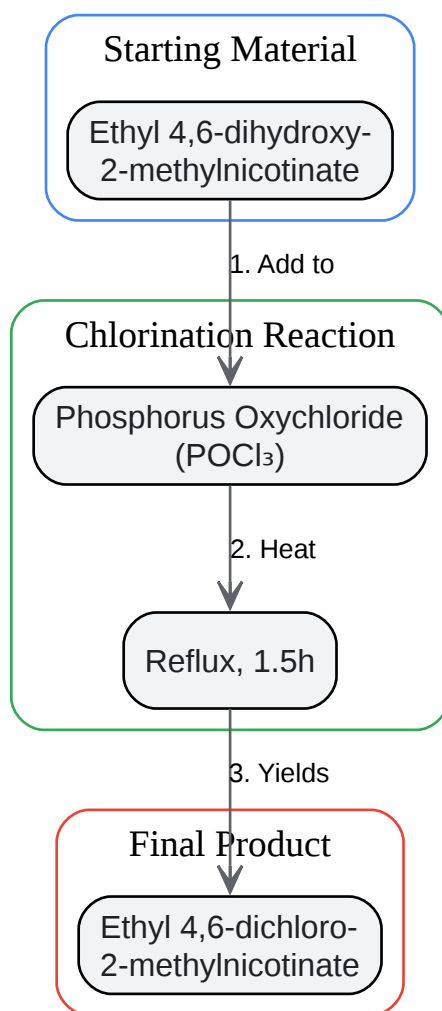
Property	Value	References
CAS Number	686279-09-4	[2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Cl <sub>2</sub> NO <sub>2</sub>	[1][2][3][5]
Molecular Weight	234.08 g/mol	[1][3][5]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	283°C	[1]
Density	1.320 g/cm <sup>3</sup>	[1]
Storage Temperature	2-8°C, under inert gas	[1][2][3]

## Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

The primary synthetic route to **Ethyl 4,6-dichloro-2-methylnicotinate** involves the chlorination of its dihydroxy precursor, ethyl 4,6-dihydroxy-2-methylnicotinate, using a strong chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>).<sup>[4]</sup> This reaction effectively replaces the hydroxyl groups with chlorine atoms.

- **Reaction Setup:** A solution of ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 equivalent, e.g., 31 g, 157 mmol) in phosphorus oxychloride (4.0 equivalents, e.g., 60 mL, 629 mmol) is prepared in a round-bottom flask equipped with a reflux condenser.
- **Heating:** The reaction mixture is stirred and heated to reflux. The reflux is maintained for approximately 1.5 hours.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
- **Work-up:**
  - After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

- The cooled residue is carefully poured into ice water with stirring.
- The resulting solid is removed by filtration. The filtrate is then extracted with dichloromethane (3 x 100 mL).
- Purification: The combined organic extracts are concentrated under vacuum. The residue is purified by column chromatography to yield the final product, **Ethyl 4,6-dichloro-2-methylnicotinate**.<sup>[4]</sup>



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Synthetic workflow for **Ethyl 4,6-dichloro-2-methylnicotinate**.

## Potential Research Applications

The unique structure of **Ethyl 4,6-dichloro-2-methylnicotinate** makes it a highly valuable scaffold for creating diverse molecular libraries. Its primary application lies in serving as a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological activity.<sup>[6][7][8]</sup> The two chlorine atoms at the C4 and C6 positions exhibit differential reactivity, enabling selective and sequential substitution reactions.

## Synthesis of Kinase Inhibitors

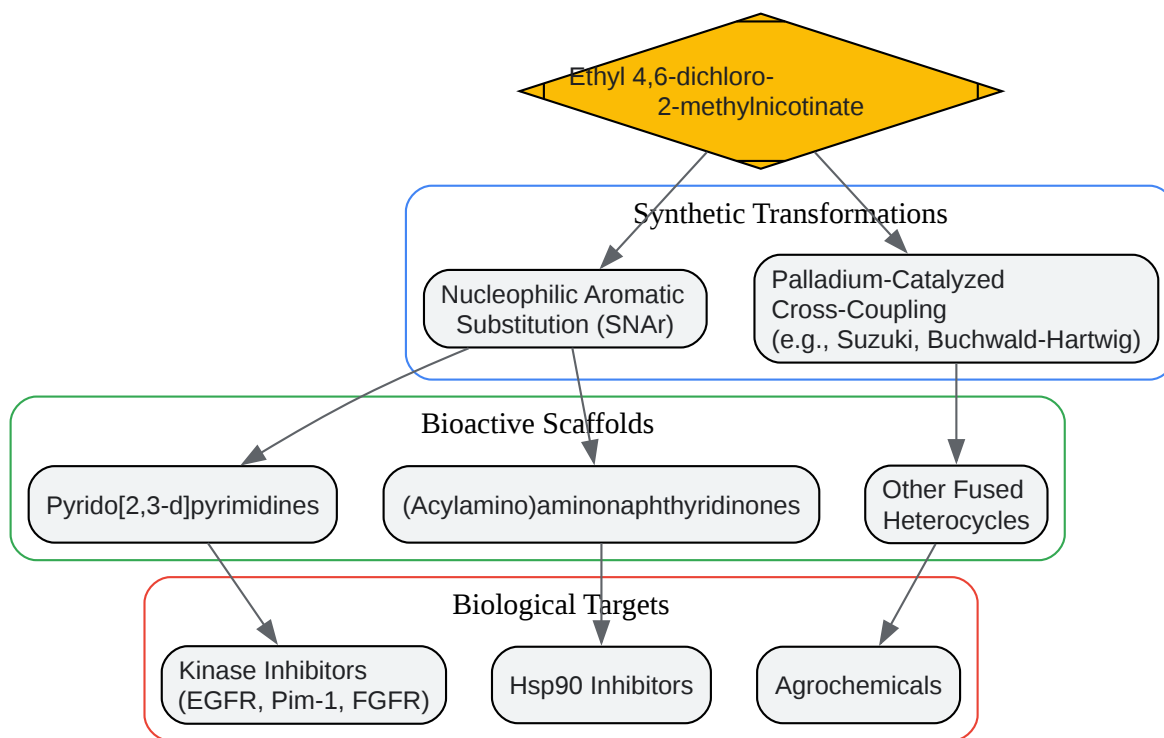
Kinase inhibitors are a major class of targeted cancer therapeutics. The nicotinic acid scaffold is a key component in many such inhibitors. While much of the published literature focuses on the non-methylated analog (Ethyl 4,6-dichloronicotinate), the principles of its application are directly transferable to the 2-methyl derivative. Derivatives of the related compound, ethyl 4,6-dichloronicotinate, have shown potent inhibitory activity against several kinases implicated in cancer, such as:

- Epidermal Growth Factor Receptor (EGFR)<sup>[6]</sup>
- Pim-1 Kinase<sup>[6]</sup>
- Fibroblast Growth Factor Receptors (FGFRs)<sup>[9]</sup>

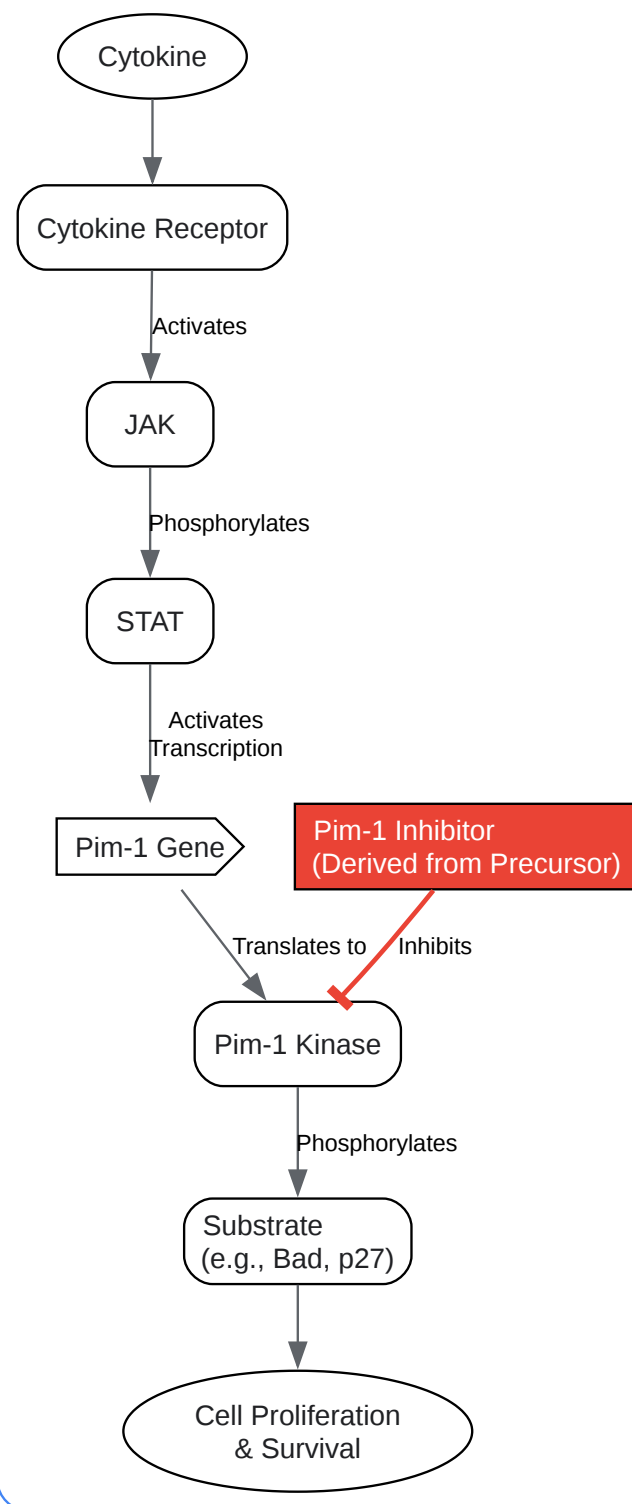
The general synthetic strategy involves using the dichloronicotinate core to build more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known pharmacophores in kinase inhibitor design.<sup>[6]</sup>

Compound ID	Target Kinase/Cell Line	IC <sub>50</sub> (μM)	Reference
Compound 4	PIM-1 Kinase	0.0114	<sup>[6]</sup>
Compound 10	PIM-1 Kinase	0.0172	<sup>[6]</sup>
Compound 11	PIM-1 Kinase	0.0214	<sup>[6]</sup>
Compound 4	MCF-7 (Breast Cancer)	0.57	<sup>[6]</sup>
Compound 11	HepG2 (Liver Cancer)	0.99	<sup>[6]</sup>

Note: These data are for compounds derived from the non-methylated analog, Ethyl 4,6-dichloronicotinate, and serve to illustrate the potential of this chemical class.



## Simplified JAK/STAT/Pim-1 Signaling Pathway

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